1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . This compound is characterized by the presence of an amino group, a chlorinated and fluorinated phenyl ring, and a hydroxyl group on a propane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(3-fluorophenyl)propan-2-OL: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: Contains a methyl group instead of a fluorine atom, leading to different chemical properties.
1-Amino-1-(3-chloro-4-bromophenyl)propan-2-OL: The presence of a bromine atom instead of fluorine can significantly alter its reactivity and interactions .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3 |
InChI Key |
UKQZKVLIZLSXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origin of Product |
United States |
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